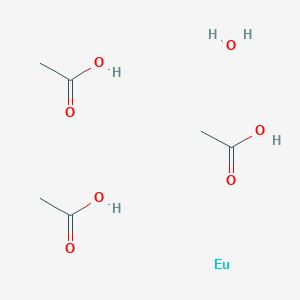acetic acid;europium;hydrate
CAS No.:
Cat. No.: VC16682665
Molecular Formula: C6H14EuO7
Molecular Weight: 350.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H14EuO7 |
|---|---|
| Molecular Weight | 350.14 g/mol |
| IUPAC Name | acetic acid;europium;hydrate |
| Standard InChI | InChI=1S/3C2H4O2.Eu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
| Standard InChI Key | RWVNKGWAXJFQSB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.CC(=O)O.CC(=O)O.O.[Eu] |
Introduction
Chemical Structure and Composition
Molecular Formula and Hydration States
Europium(III) acetate hydrate is a coordination polymer with the general formula , where varies depending on hydration. The anhydrous form () crystallizes in a monoclinic system with space group , lattice parameters , , , and . The sesquihydrate () adopts a distinct monoclinic structure (space group ) with parameters , , , and .
Table 1: Crystallographic Parameters of Europium(III) Acetate Hydrates
| Form | Space Group | ||||
|---|---|---|---|---|---|
| Anhydrous | 1126.0(3) | 2900.5(6) | 799.1(2) | 132.03(2) | |
| Sesquihydrate | 1608.7(2) | 1665.6(2) | 839.1(1) | 115.75(9) |
Coordination Geometry
In the anhydrous form, each europium(III) ion is coordinated by eight oxygen atoms from six acetate ligands, forming a distorted square antiprismatic geometry . The sesquihydrate incorporates water molecules into its lattice, with one water molecule directly coordinated to europium and two occupying interstitial sites . The hydrogendiacetate variant, , features bridging acetate ligands and hydrogen-bonded water networks, enhancing structural stability .
Synthesis and Preparation
Direct Oxidation of Europium Metal
Anhydrous europium(III) acetate is synthesized by reacting europium metal with glacial acetic acid at 130°C in sealed ampoules:
This method yields colorless single crystals suitable for X-ray diffraction analysis .
Reaction of Europium Oxide with Acetic Acid
Alternative synthesis involves stirring europium(III) oxide () with excess acetic acid under heating:
The solution is diluted and crystallized to obtain hydrated forms .
Physical Properties
Thermal Stability
The tetrahydrate () undergoes six-stage decomposition in air:
-
135°C: Loss of three water molecules.
-
170°C: Partial dehydration to hemihydrate.
-
210°C: Formation of anhydrous acetate.
-
310°C: Decomposition to europium oxyacetate ().
-
390°C: Conversion to basic carbonate ().
Table 2: Thermal Decomposition Stages of Europium(III) Acetate Tetrahydrate
| Stage | Temperature (°C) | Product |
|---|---|---|
| 1 | 135 | |
| 2 | 170 | |
| 3 | 210 | Anhydrous |
| 4 | 310 | |
| 5 | 390 | |
| 6 | 670 |
Thermodynamic Data
The heat capacity of anhydrous europium(III) acetate at 280 K is . The sesquihydrate exhibits a melting point above 300°C (with decomposition) and a specific gravity of approximately 2.0 .
Chemical Properties
Electrochemical Reduction
Dissolving europium(III) acetate in water acidified with acetic acid allows electrochemical reduction to divalent europium complexes:
This reaction is critical for synthesizing europium(II)-based phosphors .
Solubility and Complexation
The compound is soluble in water and polar organic solvents. Excess glacial acetic acid promotes crystallization of the hydrogendiacetate species , which exhibits enhanced stability due to hydrogen bonding .
| Parameter | Value |
|---|---|
| Health Hazard | 2 (Moderate) |
| Flammability | 1 (Low) |
| Reactivity | 0 (Minimal) |
| Recommended PPE | Gloves, goggles, ventilation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume